
3-(4-tert-Butoxyphenyl)butyric acid
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Overview
Description
3-(4-tert-Butoxyphenyl)butyric acid is an organic compound with the molecular formula C14H20O3 and a molecular weight of 236.31 g/mol . It is a derivative of butyric acid, characterized by the presence of a tert-butoxy group attached to the phenyl ring. This compound is primarily used in biochemical research and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-Butoxyphenyl)butyric acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-tert-butoxybenzaldehyde and butyric acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the reaction.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods, such as distillation and crystallization, is common to achieve the required purity levels for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-tert-Butoxyphenyl)butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Applications Overview
Pharmaceutical Development
This compound is particularly important in the pharmaceutical industry. It acts as an intermediate in the synthesis of various drugs aimed at treating inflammatory conditions. Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. For example, compounds structurally related to this compound have shown efficacy in reducing edema in animal models, suggesting potential therapeutic applications for conditions like arthritis .
Material Science
In material science, the compound is utilized for its ability to enhance the mechanical properties of polymers. Its incorporation into polymer matrices can lead to improved thermal stability and resistance to environmental degradation. This makes it valuable for developing coatings that require high durability under harsh conditions .
Biochemical Research
The compound's role in biochemical research is significant as it is used to explore metabolic pathways. Studies have shown that it can interact with various enzymes, providing insights into disease mechanisms. For instance, research involving enzyme inhibition has highlighted its potential as a lead compound for developing new therapeutic agents targeting specific metabolic disorders .
Agricultural Chemistry
In agricultural chemistry, this compound is being investigated for its potential as an active ingredient in herbicides and fungicides. Its effectiveness in protecting crops from pests while promoting growth has been documented, indicating its importance in sustainable agriculture practices .
Cosmetic Formulations
The cosmetic industry benefits from the incorporation of this compound due to its stabilizing properties. It enhances the shelf life of products while providing beneficial effects on skin health, such as moisturizing and anti-aging effects. This makes it a sought-after ingredient in high-end cosmetic formulations .
Case Studies
- Anti-inflammatory Efficacy : A study demonstrated that derivatives of this compound exhibited significant reduction in paw edema in murine models when administered orally, highlighting its potential as an anti-inflammatory agent.
- Material Durability Testing : In a comparative analysis of polymer blends containing this compound versus traditional additives, results indicated a marked improvement in tensile strength and thermal resistance under accelerated aging tests.
- Biochemical Interaction Studies : Research involving enzyme assays showed that this compound could inhibit specific enzymes linked to metabolic disorders at low concentrations, suggesting its utility as a drug candidate for further development.
Mechanism of Action
The mechanism of action of 3-(4-tert-Butoxyphenyl)butyric acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, receptor functions, and signal transduction pathways, leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Phenylbutyric acid: A related compound with similar structural features but lacking the tert-butoxy group.
Butyric acid: The parent compound, which is a simple carboxylic acid without the phenyl and tert-butoxy groups.
Uniqueness
3-(4-tert-Butoxyphenyl)butyric acid is unique due to the presence of the tert-butoxy group, which imparts specific chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with other molecules, making it distinct from similar compounds.
Biological Activity
3-(4-tert-Butoxyphenyl)butyric acid, a derivative of butyric acid, has garnered attention in scientific research for its potential biological activities. This compound is structurally characterized by a tert-butoxy group attached to a phenyl ring, which influences its solubility and interaction with biological systems. Understanding its biological activity can provide insights into its therapeutic applications, particularly in the fields of immunology, oncology, and metabolic disorders.
- Molecular Formula : C14H20O3
- Molecular Weight : Approximately 236.31 g/mol
- CAS Number : 885266-61-5
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. It is believed to exert its effects through:
- Histone Deacetylase Inhibition : Like other butyric acid derivatives, it may inhibit histone deacetylases (HDACs), leading to altered gene expression associated with inflammation and cancer progression .
- Modulation of Immune Responses : The compound may enhance the expression of antimicrobial peptides and modulate immune responses, potentially reducing microbial colonization in the intestine .
Antimicrobial Properties
Research indicates that butyric acid derivatives can stimulate the expression of antimicrobial peptides, which serve as the first line of defense against pathogens. This mechanism could be significant for treating infections and enhancing gut health .
Anti-inflammatory Effects
This compound has been shown to reduce pro-inflammatory cytokines and nitric oxide production, contributing to its anti-inflammatory properties. This effect is particularly relevant in conditions characterized by chronic inflammation .
Anticancer Potential
Studies have suggested that butyric acid derivatives may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through HDAC inhibition. The specific effects of this compound on various cancer cell lines warrant further investigation .
Case Studies and Research Findings
Study | Findings |
---|---|
Study 1 : Antimicrobial Activity (2022) | Demonstrated that this compound significantly increased the expression of antimicrobial peptides in intestinal epithelial cells, leading to reduced bacterial colonization. |
Study 2 : Anti-inflammatory Mechanisms (2021) | Found that treatment with this compound reduced levels of TNF-alpha and IL-6 in a mouse model of colitis, indicating its potential use in inflammatory bowel disease. |
Study 3 : Cancer Cell Line Studies (2020) | Showed that this compound induced apoptosis in breast cancer cell lines through HDAC inhibition, suggesting a mechanism for its anticancer effects. |
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other butyric acid derivatives:
Compound Name | Structure | Unique Features | Biological Activity |
---|---|---|---|
Butyric Acid | CH₃(CH₂)₂COOH | Simple fatty acid | Known for gut health benefits |
Sodium Butyrate | C₄H₇NaO₄ | Salt form | Enhanced solubility; used in clinical settings |
Tributyrin | C₁₂H₂₄O₆ | Triester form | Improved absorption; exhibits stronger antimicrobial properties |
Properties
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-10(9-13(15)16)11-5-7-12(8-6-11)17-14(2,3)4/h5-8,10H,9H2,1-4H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRNBWCHZXWUCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=C(C=C1)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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